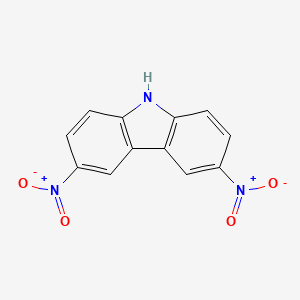

3,6-Dinitro-9H-carbazole

CAS No.: 3244-54-0

Cat. No.: VC3696357

Molecular Formula: C12H7N3O4

Molecular Weight: 257.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3244-54-0 |

|---|---|

| Molecular Formula | C12H7N3O4 |

| Molecular Weight | 257.2 g/mol |

| IUPAC Name | 3,6-dinitro-9H-carbazole |

| Standard InChI | InChI=1S/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13H |

| Standard InChI Key | IARXLBTXILYASE-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

3,6-Dinitro-9H-carbazole (CAS: 3244-54-0) is an organic compound with the molecular formula C12H7N3O4 and a molecular weight of 257.20 g/mol . It belongs to the carbazole family, a group of aromatic heterocyclic compounds characterized by a tricyclic structure with a nitrogen atom in the central ring. The compound's structure features two nitro groups (-NO2) attached at positions 3 and 6 of the carbazole ring system.

Physical and Chemical Properties

The physical and chemical properties of 3,6-Dinitro-9H-carbazole are summarized in Table 1 below:

The compound has a relatively planar structure due to the aromatic nature of the carbazole ring system. The nitro groups at positions 3 and 6 contribute to the compound's electron-accepting properties, which are crucial for its applications in charge-transfer complexes and electronic materials .

Identifiers and Nomenclature

3,6-Dinitro-9H-carbazole is known by several synonyms and identifiers in chemical databases and literature:

-

Common Synonyms: 3,6-Dinitrocarbazole; 9H-Carbazole, 3,6-dinitro-

-

InChI: InChI=1S/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13H

Synthesis Methods

The synthesis of 3,6-Dinitro-9H-carbazole typically involves the nitration of carbazole under specific reaction conditions. This section outlines the established methods for its preparation and potential optimization strategies.

Laboratory Synthesis

The most common approach for synthesizing 3,6-Dinitro-9H-carbazole involves the nitration of carbazole using a mixture of concentrated sulfuric acid and nitric acid . The reaction requires careful control of temperature and acid concentrations to ensure selective nitration at the 3 and 6 positions of the carbazole ring system.

The general reaction scheme can be represented as:

Carbazole + HNO3/H2SO4 → 3,6-Dinitro-9H-carbazole

The selectivity for the 3 and 6 positions is attributed to the directing effect of the nitrogen atom in the carbazole structure. The electron-donating character of the nitrogen atom directs the electrophilic substitution preferentially to these positions.

Purification Methods

After synthesis, the crude 3,6-Dinitro-9H-carbazole typically requires purification to remove side products and unreacted starting materials. Common purification techniques include:

-

Recrystallization from appropriate solvents

-

Column chromatography

-

Solvent extraction

These purification methods aim to achieve high purity levels, which are crucial for applications in electronic materials and biological research.

Chemical Reactions and Reactivity

The presence of nitro groups in 3,6-Dinitro-9H-carbazole significantly influences its chemical reactivity, making it an interesting substrate for various transformations.

Reduction Reactions

The nitro groups in 3,6-Dinitro-9H-carbazole can be reduced to amino groups using appropriate reducing agents. This transformation yields 3,6-Diamino-9H-carbazole (DAC), which is an important derivative with distinct properties and applications . The reduction can be achieved using:

-

Catalytic hydrogenation (H2 with Pd/C or other noble metal catalysts)

-

Metal/acid systems (e.g., Fe/HCl, Zn/HCl)

-

Hydride reducing agents (e.g., NaBH4, LiAlH4)

The resulting 3,6-Diamino-9H-carbazole serves as an electron donor in electron donor-acceptor (EDA) complexes, with the parent 3,6-Dinitro-9H-carbazole acting as the electron acceptor .

Substitution Reactions

Electron Donor-Acceptor (EDA) Interactions

One of the most significant aspects of 3,6-Dinitro-9H-carbazole's chemistry is its ability to form electron donor-acceptor (EDA) complexes, particularly with 3,6-Diamino-9H-carbazole (DAC).

Implications for Materials Science

The strong EDA interactions observed between 3,6-Dinitro-9H-carbazole and its diamino counterpart have significant implications for materials science, particularly in the development of:

-

Conductive polymers

-

Optoelectronic materials

-

Molecular electronic devices

-

Sensors and detectors

The research suggests that polymeric analogs, such as poly(3,6-dinitro-9-vinylcarbazole) and poly(3,6-diamino-9-vinylcarbazole), might form effective donor-acceptor systems with mutual doping capabilities . This property could be exploited in the development of novel materials with tunable electronic and optical properties.

Applications in Scientific Research

3,6-Dinitro-9H-carbazole has found applications in several areas of scientific research, leveraging its unique structural and electronic properties.

Materials Science Applications

In materials science, 3,6-Dinitro-9H-carbazole serves as:

-

A precursor for the synthesis of functional carbazole derivatives

-

A component in charge-transfer complexes for electronic applications

-

A building block for polymers with specific optoelectronic properties

The electron-accepting properties of the compound, conferred by the nitro groups, make it particularly valuable in the development of materials with charge-transfer characteristics.

Biological and Medicinal Chemistry

Although research on the biological activity of 3,6-Dinitro-9H-carbazole is still developing, the carbazole scaffold itself is known for diverse biological activities. The nitro groups in 3,6-Dinitro-9H-carbazole might contribute to:

-

Potential antimicrobial properties

-

Anticancer activity

-

Interactions with specific biological targets and pathways

These properties position 3,6-Dinitro-9H-carbazole as a compound of interest in medicinal chemistry and drug discovery efforts.

Spectroscopic Properties

The spectroscopic properties of 3,6-Dinitro-9H-carbazole provide valuable insights into its electronic structure and interactions with other molecules.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of 3,6-Dinitro-9H-carbazole typically shows characteristic bands associated with π→π* transitions in the aromatic system and n→π* transitions involving the nitro groups. When forming charge-transfer complexes with electron donors like 3,6-Diamino-9H-carbazole, new absorption bands appear at longer wavelengths, corresponding to the charge-transfer interaction .

IR Spectroscopy

In the infrared spectrum, 3,6-Dinitro-9H-carbazole exhibits characteristic absorption bands for:

-

N-H stretching (3300-3500 cm⁻¹)

-

C=C aromatic stretching (1400-1600 cm⁻¹)

-

NO₂ symmetric and asymmetric stretching (1300-1370 cm⁻¹ and 1500-1570 cm⁻¹)

These spectral features are useful for compound identification and for monitoring reactions involving 3,6-Dinitro-9H-carbazole.

Structural Comparison with Related Compounds

Understanding the relationship between 3,6-Dinitro-9H-carbazole and structurally related compounds provides context for its properties and applications.

Comparison with 3,6-Diamino-9H-carbazole

The structural relationship between 3,6-Dinitro-9H-carbazole and 3,6-Diamino-9H-carbazole is particularly significant:

| Property | 3,6-Dinitro-9H-carbazole | 3,6-Diamino-9H-carbazole |

|---|---|---|

| Electronic Character | Electron acceptor | Electron donor |

| Color | Typically yellow to orange | Typically lighter colored |

| Solubility | Less soluble in polar solvents | More soluble in polar solvents |

| Reactivity | Susceptible to nucleophilic attack | Susceptible to electrophilic attack |

This complementary electronic character is the basis for the strong EDA interactions observed between these compounds .

Comparison with Other Carbazole Derivatives

Comparing 3,6-Dinitro-9H-carbazole with other substituted carbazoles highlights the influence of the nitro groups on its properties:

| Compound | Key Differences |

|---|---|

| Carbazole | Parent compound; lacks electron-withdrawing groups |

| 3,6-Dibromo-9H-carbazole | Contains halogens rather than nitro groups; different electronic properties |

| 1,3,6,8-Tetranitrocarbazole | Contains additional nitro groups; stronger electron-accepting properties |

These comparisons illustrate how structural modifications to the carbazole scaffold can tune the electronic, physical, and chemical properties of the resulting compounds.

Future Research Directions

Research on 3,6-Dinitro-9H-carbazole continues to evolve, with several promising avenues for future investigation.

Materials Science Perspectives

In materials science, future research might focus on:

-

Development of novel polymer systems incorporating 3,6-Dinitro-9H-carbazole as a functional component

-

Exploration of its potential in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)

-

Investigation of supramolecular assemblies based on its donor-acceptor interactions

Biological and Medicinal Chemistry Perspectives

From a biological and medicinal chemistry perspective, future research might explore:

-

Systematic evaluation of the biological activity profile of 3,6-Dinitro-9H-carbazole and its derivatives

-

Structure-activity relationship studies to optimize activity and selectivity

-

Development of carbazole-based drug candidates targeting specific diseases

These research directions highlight the continuing importance of 3,6-Dinitro-9H-carbazole in chemical science and its potential contributions to technological and therapeutic advances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume